3,4-diethoxy-N-(2-methyl-3-nitrophenyl)benzamide
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Overview
Description
3,4-diethoxy-N-(2-methyl-3-nitrophenyl)benzamide is a synthetic organic compound known for its unique chemical structure and potential applications in various fields of scientific research. This compound belongs to the class of benzamides, which are widely studied for their diverse biological activities and industrial applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3,4-diethoxy-N-(2-methyl-3-nitrophenyl)benzamide typically involves the reaction of 3,4-diethoxybenzoic acid with 2-methyl-3-nitroaniline. The reaction is carried out in the presence of a coupling agent such as N,N’-dicyclohexylcarbodiimide (DCC) and a catalyst like 4-dimethylaminopyridine (DMAP) in an organic solvent such as dichloromethane. The reaction mixture is stirred at room temperature for several hours, followed by purification through recrystallization or column chromatography to obtain the desired product .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the production process. Additionally, optimization of reaction conditions, such as temperature, pressure, and solvent choice, can further improve the scalability of the synthesis .
Chemical Reactions Analysis
Types of Reactions
3,4-diethoxy-N-(2-methyl-3-nitrophenyl)benzamide undergoes various chemical reactions, including:
Reduction: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a palladium catalyst or sodium borohydride.
Substitution: The ethoxy groups can be substituted with other functional groups through nucleophilic substitution reactions.
Oxidation: The methyl group can be oxidized to a carboxylic acid using oxidizing agents like potassium permanganate.
Common Reagents and Conditions
Reduction: Hydrogen gas with palladium catalyst or sodium borohydride in ethanol.
Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide.
Oxidation: Potassium permanganate in an aqueous medium.
Major Products Formed
Reduction: 3,4-diethoxy-N-(2-methyl-3-aminophenyl)benzamide.
Substitution: Various substituted benzamides depending on the nucleophile used.
Oxidation: 3,4-diethoxy-N-(2-carboxy-3-nitrophenyl)benzamide.
Scientific Research Applications
3,4-diethoxy-N-(2-methyl-3-nitrophenyl)benzamide has several applications in scientific research, including:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in organic synthesis.
Biology: Studied for its potential biological activities, including antimicrobial and antioxidant properties.
Medicine: Investigated for its potential therapeutic effects, such as anti-inflammatory and anticancer activities.
Mechanism of Action
The mechanism of action of 3,4-diethoxy-N-(2-methyl-3-nitrophenyl)benzamide involves its interaction with specific molecular targets and pathways. For example, its antimicrobial activity may be attributed to its ability to disrupt bacterial cell membranes or inhibit essential enzymes. Its antioxidant properties may result from its ability to scavenge free radicals and chelate metal ions .
Comparison with Similar Compounds
Similar Compounds
- 3,4-diethoxy-N-(3-nitrophenyl)benzamide
- 3,4-dimethoxy-N-(2-methyl-3-nitrophenyl)benzamide
- 3,4-diethoxy-N-(2-methyl-4-nitrophenyl)benzamide
Uniqueness
3,4-diethoxy-N-(2-methyl-3-nitrophenyl)benzamide is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties.
Properties
Molecular Formula |
C18H20N2O5 |
---|---|
Molecular Weight |
344.4 g/mol |
IUPAC Name |
3,4-diethoxy-N-(2-methyl-3-nitrophenyl)benzamide |
InChI |
InChI=1S/C18H20N2O5/c1-4-24-16-10-9-13(11-17(16)25-5-2)18(21)19-14-7-6-8-15(12(14)3)20(22)23/h6-11H,4-5H2,1-3H3,(H,19,21) |
InChI Key |
HQTIZAGFVHSCDW-UHFFFAOYSA-N |
Canonical SMILES |
CCOC1=C(C=C(C=C1)C(=O)NC2=C(C(=CC=C2)[N+](=O)[O-])C)OCC |
Origin of Product |
United States |
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